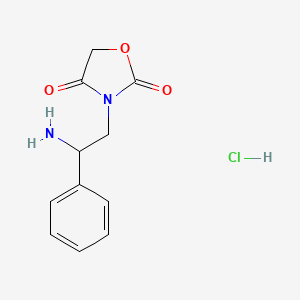

3-(2-Amino-2-phenylethyl)oxazolidine-2,4-dione hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

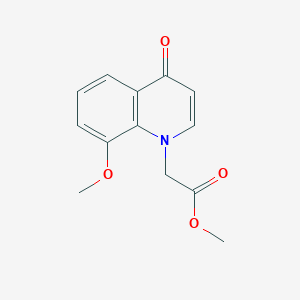

“3-(2-Amino-2-phenylethyl)oxazolidine-2,4-dione hydrochloride” is a chemical compound with the molecular formula C11H13ClN2O3. The oxazolidine ring, which is a part of this compound, is an important structural unit of many biologically active compounds .

Synthesis Analysis

The synthesis of functionalized oxazolidines often involves multicomponent reactions of 1,2-amino alcohols . The synthetic strategies are gathered into three groups: metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, extended one-pot asymmetric azaelectrocyclization .Molecular Structure Analysis

The oxazolidine ring is a five-membered heterocycle having one nitrogen and one oxygen in its structure . It is an important structural unit of many biologically active compounds .Chemical Reactions Analysis

In the synthesis of functionalized oxazolidines, a series of substrates were allowed to engage in a mild and straightforward reaction, giving good to excellent yields of the target products .Wissenschaftliche Forschungsanwendungen

Oxazolidinone Derivatives in Asymmetric Catalysis

Oxazolidinone derivatives, due to their chiral nature and modular assembly, have found extensive use in asymmetric catalysis. They are synthesized from readily available chiral amino alcohols, offering a direct influence on the stereochemical outcomes of reactions. These compounds have been instrumental in a wide array of metal-catalyzed transformations, highlighting their versatility and success in synthetic chemistry (Hargaden & Guiry, 2009).

Hydantoin Derivatives and Their Importance

Hydantoin and its derivatives, including oxazolidine-2,4-dione structures, are key scaffolds in medicinal chemistry, supported by several drugs currently in use. These compounds exhibit a range of biological and pharmacological activities, making them significant for therapeutic and agrochemical applications. The versatility of hydantoin derivatives in synthesizing non-natural amino acids with potential medical applications underscores their importance in drug discovery and development (Shaikh et al., 2023).

Oxazolidinones as Antimicrobial Agents

Oxazolidinones represent a novel class of synthetic antimicrobial agents displaying unique protein synthesis inhibition mechanisms. They are generally bacteriostatic against many significant human pathogens, including those resistant to other antibiotics. Linezolid, an oxazolidinone developed for clinical use, exemplifies the class's potential in treating infections caused by resistant gram-positive organisms. This highlights the ongoing interest in modifying the oxazolidinone nucleus for developing agents with greater potency and novel activity spectra (Diekema & Jones, 2000).

Zukünftige Richtungen

The future directions for research on “3-(2-Amino-2-phenylethyl)oxazolidine-2,4-dione hydrochloride” could involve exploring its potential biological activities, given that oxazolidine derivatives are often found in biologically active compounds . Further studies could also focus on optimizing the synthesis process and exploring new synthetic strategies.

Eigenschaften

IUPAC Name |

3-(2-amino-2-phenylethyl)-1,3-oxazolidine-2,4-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3.ClH/c12-9(8-4-2-1-3-5-8)6-13-10(14)7-16-11(13)15;/h1-5,9H,6-7,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXQZKYRRELJKOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[Bis(2,2,2-trifluoroethoxy)phosphoryl]-1-(4-bromophenyl)methanamine](/img/structure/B2679392.png)

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2679394.png)

![N-(2,4-difluorobenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2679395.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2679397.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2-furylmethyl)butanamide](/img/structure/B2679401.png)

![4-[5-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2679404.png)

![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one](/img/structure/B2679406.png)

![3-[6-(2-amino-2-oxoethyl)sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-(1,3-benzodioxol-5-ylmethyl)propanamide](/img/structure/B2679412.png)

![Ethyl 5-[(3,5-dimethylbenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2679413.png)